molecular formula C10H16N4S B11718626 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine

4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine

Cat. No.: B11718626
M. Wt: 224.33 g/mol
InChI Key: FDBSHUPLMYCSSQ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine is a chemical compound known for its diverse applications in pharmaceutical and chemical research. This compound features a pyrimidine ring substituted with a methylthio group at the 2-position and a 4-methylpiperazin-1-yl group at the 4-position. Its unique structure allows it to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine typically involves the reaction of 4-methylpiperazine with 2-chloropyrimidine-4-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiol group displaces the chlorine atom, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine is primarily related to its ability to interact with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
  • 4-(4-Methylpiperazin-1-yl)pyridin-3-ylmethanamine
  • 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Highlighting Uniqueness

Compared to similar compounds, 4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine stands out due to its unique combination of a pyrimidine ring with both a methylthio and a 4-methylpiperazin-1-yl group. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H16N4S

Molecular Weight

224.33 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C10H16N4S/c1-13-5-7-14(8-6-13)9-3-4-11-10(12-9)15-2/h3-4H,5-8H2,1-2H3

InChI Key

FDBSHUPLMYCSSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)SC

Origin of Product

United States

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